Prenalterol-d7
Description
Properties
Molecular Formula |
C₁₂H₁₂D₇NO₃ |
|---|---|
Molecular Weight |
232.33 |
Synonyms |
4-[(2S)-2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]phenol; (-)-Prenalterol-d7; (S)-Prenalterol-d7; Hyprenan-d7; S-Varbian-d7; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Derivatization of Prenalterol D7
Stereospecific Synthesis of Prenalterol-d7
Stereospecific synthesis of prenalterol (B117765), the non-labeled compound, typically relies on using chiral precursors to control the stereochemistry at the hydroxyl-bearing carbon. wikipedia.orgiiab.me This approach ensures the production of a single enantiomer, which is particularly important for chiral drugs like prenalterol, where biological activity is often stereoselective. theswissbay.ch
Chiral Precursors and Deuterium (B1214612) Incorporation Pathways
Chiral precursors for prenalterol synthesis have included compounds derived from the "chiral pool," such as α-D-glucofuranose, or the use of enantiopure 3-(4-hydroxyphenoxy)propane-1,2-diol obtained through methods like spontaneous resolution. wikipedia.orgiiab.meresearchgate.netmarefa.orgcore.ac.uk
To synthesize this compound stereospecifically with deuterium on the isopropyl group, deuterium can be introduced at various stages. One pathway involves the use of deuterated starting materials or reagents in a de novo synthesis route. nih.govprinceton.edu For instance, a deuterated isopropylamine-d7 could be synthesized and then coupled with a chiral epoxide or a similar intermediate derived from a chiral precursor.
Alternatively, deuterium could be incorporated through isotopic exchange reactions at a later stage of the synthesis, potentially on an intermediate containing the isopropyl group or on the prenalterol molecule itself. nih.govmdpi.com However, site-specific and stereoselective deuterium incorporation can present synthetic challenges, often requiring specific catalytic systems or reaction conditions to achieve high isotopic enrichment and maintain stereochemical integrity. mdpi.comnih.govarkat-usa.org
Diastereomeric Separation Techniques for Enantiopure Deuterated Analogs
If deuterium incorporation pathways result in a mixture of diastereomers or if a racemic deuterated intermediate is formed, diastereomeric separation techniques are employed to obtain the enantiopure deuterated analog. libretexts.orgdokumen.pub Common methods include chiral chromatography, which separates enantiomers based on their differential interactions with a chiral stationary phase. dokumen.pubgoogleapis.com Another technique involves the formation of diastereomeric salts by reacting the chiral compound with an enantiopure chiral resolving agent. libretexts.orggavinpublishers.com These diastereomeric salts have different physical properties, such as solubility, which allows for their separation through crystallization. princeton.edulibretexts.orggavinpublishers.com After separation, the resolving agent can be cleaved to recover the enantiopure deuterated compound.
Racemic Synthesis Approaches for Deuterium Labeling
Racemic synthesis of prenalterol involves routes that produce a mixture of both enantiomers. wikipedia.orgiiab.me Deuterium labeling can be integrated into a racemic synthesis by using deuterated reagents or intermediates. For example, a racemic precursor containing the core structure of prenalterol could be reacted with deuterated isopropylamine-d7.
While racemic synthesis might be simpler in terms of stereochemical control during bond formation, obtaining enantiopure this compound from a racemic deuterated mixture would necessitate a chiral resolution step, similar to the diastereomeric separation techniques described above. libretexts.orgdokumen.pub The concept of deuterium-enabled chiral switching (DECS) highlights how deuterium can influence the stability of chiral centers and facilitate the separation of enantiomers.
Spectroscopic Characterization of Deuterium Labeling Position and Purity
Spectroscopic methods are essential for confirming the structure of this compound, verifying the position and extent of deuterium labeling, and assessing isotopic and chemical purity. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of deuterated compounds. nih.govacs.orgresearchgate.netchemrxiv.orgchemrxiv.org
²H-NMR: Deuterium (²H) is NMR-active, and ²H-NMR spectroscopy can directly detect the presence and location of deuterium atoms within a molecule. mdpi.com The chemical shifts in a ²H-NMR spectrum provide information about the electronic environment of the deuterated nuclei, confirming the intended labeling positions on the isopropyl group of this compound. mdpi.com
¹H-NMR Signal Simplification: The presence of deuterium in place of hydrogen simplifies the ¹H-NMR spectrum. Protons on carbons bonded to deuterium atoms will show altered coupling patterns or the disappearance of signals that were coupled to the replaced protons. nih.govnih.govacs.orgmedchemexpress.com This simplification aids in the assignment of remaining proton signals and provides indirect evidence of deuterium incorporation. iiab.menih.govmedchemexpress.com Quantitative ¹H-NMR (qNMR) can also be used to determine the degree of deuteration at specific sites by comparing the integrals of remaining proton signals to those of a reference standard or other non-deuterated signals within the molecule. libretexts.orgdokumen.pubnih.gov
Mass Spectrometry for Isotopic Abundance Determination
Mass Spectrometry (MS) is crucial for determining the isotopic abundance and purity of this compound. theswissbay.charkat-usa.orggavinpublishers.comnih.gov Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with high-resolution mass analyzers (e.g., HRMS) can accurately measure the mass-to-charge ratio (m/z) of the molecular ion and fragment ions. theswissbay.ch
By analyzing the isotopic cluster of the molecular ion, the number of deuterium atoms incorporated can be determined. theswissbay.ch The relative intensities of ions corresponding to different isotopologues (molecules with varying numbers of deuterium atoms) provide information on the isotopic distribution and the percentage of deuterium incorporation (isotopic purity). theswissbay.chgavinpublishers.com Tandem Mass Spectrometry (MS/MS) can be used to fragment the deuterated molecule and analyze the m/z of the resulting ions, providing further confirmation of the deuterium labeling positions within the structure, particularly on the isopropyl moiety. theswissbay.ch GC-MS is also a commonly used technique for the analysis of prenalterol and its deuterated analog. nih.gov
Data Tables
While specific quantitative data on the synthesis and characterization of this compound from the search results are limited to general principles and examples from other deuterated compounds, the following table illustrates the type of data that would be relevant for characterizing a deuterated compound like this compound based on the spectroscopic techniques discussed.
Table 1: Illustrative Spectroscopic Characterization Data for this compound
| Technique | Parameter | Expected Observation for this compound (Isopropyl-d7) |
| ¹H-NMR | Chemical Shifts (δ, ppm) | Simplified signals or absence of signals corresponding to the seven protons on the isopropyl group compared to prenalterol. Coupling patterns of adjacent protons would also be simplified. |
| Integration | Reduced integration values for residual protons on the isopropyl group, allowing for estimation of deuterium incorporation level at those positions. | |
| ²H-NMR | Chemical Shifts (δ, ppm) | Signals corresponding to the seven deuterium atoms on the isopropyl group. The chemical shifts would be similar to the ¹H shifts of the corresponding protons in prenalterol. |
| Signal Intensity | Intensity proportional to the number of deuterium atoms at each distinct chemical environment within the isopropyl group. | |
| Mass Spectrometry | Molecular Ion (M+) m/z | A molecular ion peak at a higher m/z value compared to prenalterol, corresponding to the addition of 7 deuterium atoms (mass increase of ~7 Da). |
| Isotopic Cluster Analysis | Distribution of peaks around the molecular ion reflecting the isotopic purity (percentage of molecules containing exactly 7 deuterium atoms). | |
| Fragment Ions (MS/MS) m/z | Fragment ions containing the deuterated isopropyl group would show a corresponding mass shift, confirming the labeling position. |
Advanced Analytical Methodologies Utilizing Prenalterol D7
Development and Validation of Quantitative Bioanalytical Assays
Quantitative bioanalytical assays are crucial for determining the concentration of drugs and their metabolites in biological samples, supporting research in areas such as pharmacokinetics and drug metabolism. LC-MS/MS is a widely used technique for this purpose due to its sensitivity and selectivity. eijppr.comresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Prenalterol (B117765) and Metabolites in Research Samples
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. eijppr.comresearchgate.net This makes it suitable for analyzing complex biological matrices where numerous endogenous compounds are present. eijppr.comrsc.orgchromatographyonline.com The technique is commonly used for the quantitative analysis of drug substances and metabolites in biological samples throughout drug development. researchgate.net
Optimization of Sample Preparation for Complex Biological Matrices (e.g., tissue homogenates, cell lysates, biological fluids from in vitro or in vivo animal models)
Sample preparation is a critical step in bioanalysis, particularly for complex biological matrices like tissue homogenates, cell lysates, and biological fluids. rsc.orgtbzmed.ac.ir These matrices contain numerous endogenous components, including proteins, phospholipids, and salts, which can interfere with the analysis. eijppr.comchromatographyonline.comtbzmed.ac.irbioanalysis-zone.comnih.govnih.gov Efficient sample preparation protocols are essential to remove unwanted components and selectively extract the analytes of interest. rsc.orgchromatographyonline.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.comchromatographyonline.com Optimization of these methods is necessary to minimize interference and ensure accurate quantification. chromatographyonline.comnih.gov
Application of Prenalterol-d7 as an Isotopic Internal Standard for Enhanced Accuracy and Reproducibility
The use of an internal standard (IS) is highly recommended in LC-MS/MS bioanalysis to compensate for variations introduced during sample preparation, chromatographic separation, and mass spectrometric detection. nih.govwuxiapptec.comchromatographyonline.com A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered ideal because it has nearly identical chemical and physical properties to the target analyte, prenalterol. wuxiapptec.comnih.govbioanalysis-zone.com This ensures that the SIL-IS behaves similarly to the analyte during extraction and chromatography. wuxiapptec.com By adding a known and constant concentration of this compound to all samples (standards, quality controls, and study samples) early in the sample preparation process, variations in recovery, matrix effects, and instrument response can be normalized by using the analyte-to-IS response ratio for quantification. nih.govwuxiapptec.com This significantly improves the accuracy, precision, and reliability of the bioanalytical method. nih.govwuxiapptec.com
Mitigation of Matrix Effects and Ion Suppression/Enhancement
Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of biological samples. eijppr.comchromatographyonline.combioanalysis-zone.comnih.govnih.gov These effects are caused by co-eluting endogenous or exogenous components from the matrix that can alter the ionization efficiency of the analyte. eijppr.comchromatographyonline.combioanalysis-zone.comnih.govnih.gov Phospholipids, for instance, are a major contributor to ion suppression in plasma and serum samples. chromatographyonline.combioanalysis-zone.com Matrix effects can negatively impact the accuracy and precision of bioanalytical methods. eijppr.comnih.gov While matrix effects cannot always be completely avoided, they can be effectively compensated for by using a suitable internal standard like this compound. chromatographyonline.comnih.gov Because this compound and prenalterol have similar properties, they are expected to experience similar matrix effects, allowing the internal standard to correct for these variations when the analyte-to-IS ratio is used for quantification. wuxiapptec.com Additionally, optimizing sample preparation techniques and chromatographic separation can help reduce matrix interference. chromatographyonline.comnih.gov
High-Performance Liquid Chromatography (HPLC) with Complementary Detection Systems for Analytical Purity and Content
High-Performance Liquid Chromatography (HPLC) is a separation technique widely used for assessing the analytical purity and content of pharmaceutical compounds. While LC-MS/MS is often preferred for quantitative bioanalysis due to its sensitivity and specificity in complex matrices, HPLC with complementary detection systems (such as UV-Vis, fluorescence, or refractive index detectors) is valuable for quality control and characterization of the bulk drug substance or formulations. mdpi.comlgcstandards.comlgcstandards.com HPLC analysis can be used to determine the enantiomeric purity of chiral drugs like prenalterol. mdpi.com Certificates of analysis for prenalterol often include HPLC purity results, indicating its use in assessing the chemical quality of the compound. lgcstandards.comlgcstandards.com
Preclinical Pharmacological and Biochemical Research Applications of Prenalterol and Its Deuterated Analog
In Vitro Receptor Pharmacology and Signal Transduction Studies
The characterization of a compound's interaction with its receptor is a foundational aspect of pharmacological research. For Prenalterol (B117765), its affinity and selectivity for the β1-adrenergic receptor have been extensively profiled using radioligand binding assays. nih.govcreative-bioarray.com These assays are instrumental in determining key kinetic parameters such as the equilibrium dissociation constant (Kd), which indicates the affinity of a ligand for a receptor, and the receptor density (Bmax). nih.gov
Competition binding assays, a common application of this technique, are used to determine the affinity of an unlabeled compound (the "competitor," such as Prenalterol or its deuterated analog, Prenalterol-d7) by measuring its ability to displace a radiolabeled ligand from the receptor. creative-bioarray.comresearchgate.net this compound, as a stable isotope-labeled analog, serves as a crucial tool in such studies. While its binding characteristics are virtually identical to the parent compound, its distinct mass allows for precise quantification in certain analytical applications.
Research employing these methods has consistently demonstrated that Prenalterol exhibits a pronounced selectivity for the β1-adrenergic receptor subtype. nih.govnih.gov In competitive binding assays using membranes from tissues with known receptor populations, Prenalterol showed a significantly higher affinity for β1-receptors compared to β2-receptors. nih.gov Its affinity for α1- and α2-adrenergic receptors was found to be low. nih.gov This selectivity is a key determinant of its pharmacological profile.
Further characterization through the influence of guanine (B1146940) nucleotides revealed that the displacement curves for Prenalterol binding to β1-receptors were shifted rightward and steepened, a characteristic feature of agonists. nih.gov This effect was not observed at β2- or α2-receptors, suggesting that while Prenalterol acts as an agonist at β1-receptors, it may have antagonist properties at other adrenergic receptor subtypes. nih.gov The affinity of various related sympathomimetic amines has been calculated using their ability to displace radioligands like [125I]iodopindolol from binding sites in tissues such as guinea pig atria. nih.gov
Table 1: Prenalterol Adrenergic Receptor Binding Profile
| Receptor Subtype | Relative Affinity | Effect of Guanine Nucleotide | Inferred Activity |
|---|---|---|---|
| Beta-1 (β1) | High | Rightward shift in displacement curve | Agonist |
| Beta-2 (β2) | Low | No shift | Potential Antagonist |
| Alpha-1 (α1) | Low | Not reported | Low Affinity |
| Alpha-2 (α2) | Low | No shift | Potential Antagonist |
This table summarizes findings from competitive binding assays as described in the literature. nih.gov
The primary signal transduction pathway for β1-adrenergic receptors involves the activation of adenylyl cyclase and the subsequent production of the second messenger, cyclic AMP (cAMP). nih.gov Studies on Prenalterol's effect on cAMP levels have revealed complex, tissue-dependent responses. In slices of rat cerebral cortex, Prenalterol did not cause a significant increase in basal cAMP levels; instead, it acted as an antagonist by inhibiting the cAMP increase stimulated by the full agonist Isoproterenol in a concentration-dependent manner. nih.gov
In contrast, research on perfused rat hearts demonstrated that Prenalterol, a partial agonist, does significantly elevate cAMP levels. nih.gov This study found that Prenalterol increased the total cAMP content in the heart homogenate, the amount of bound cAMP in the 100,000 g particulate fraction, and the bound, free, and total cAMP in the supernatant. nih.gov A key finding was the differential distribution of cAMP stimulated by Prenalterol compared to Isoprenaline. While Prenalterol increased bound cAMP proportionally in both particulate and supernatant fractions, Isoprenaline caused a much greater relative increase in the supernatant. nih.gov This supports the concept of cAMP compartmentation, where the biological effect is determined not just by the total amount of cAMP, but by its specific subcellular location. nih.govnih.gov The cAMP bound in the particulate fraction, which contains key effector proteins, appeared to be the primary determinant of the inotropic state of the myocardial cell. nih.gov
Table 2: Effect of Prenalterol on cAMP in Perfused Rat Heart Subcellular Fractions
| Fraction | Parameter | Effect of Prenalterol |
|---|---|---|
| Homogenate | Total cAMP | Significant Increase |
| Particulate (100,000 g) | Bound cAMP | Significant Increase |
| Supernatant | Bound cAMP | Significant Increase |
| Supernatant | Free cAMP | Significant Increase |
| Supernatant | Total cAMP | Significant Increase |
Data synthesized from a study on perfused rat hearts, indicating Prenalterol's ability to increase cAMP levels in various subcellular compartments. nih.gov
The physiological effects of Prenalterol are mediated by signaling pathways downstream of cAMP production. The primary effector for cAMP in cardiac cells is cAMP-dependent protein kinase (PKA), which phosphorylates numerous target proteins to elicit a functional response. nih.gov The compartment-specific increase in cAMP observed with Prenalterol is directly linked to the activation of these downstream systems. nih.gov
A major downstream consequence of β1-receptor activation in the heart is the modulation of calcium (Ca2+) handling, leading to increased contractility (inotropy). Studies in isolated guinea-pig papillary muscles suggest that the positive inotropic effect of Prenalterol is due to an intensified influx of calcium during the action potential. nih.gov Additionally, evidence points to a more efficient re-utilization of released intracellular calcium. nih.gov This is consistent with the known role of PKA in phosphorylating L-type calcium channels and components of the sarcoplasmic reticulum, such as phospholamban, which enhances Ca2+ cycling. nih.gov Further investigation indicated that Prenalterol may also cause a more rapid release of calcium from the myofilament protein troponin C, contributing to a shortened time to peak force and enhanced relaxation. nih.gov
Beyond calcium modulation, PKA activation can influence cellular metabolism. Downstream of PKA, effector systems like phosphorylase kinase can be activated, leading to the breakdown of glycogen (B147801), while glycogen synthase is inhibited, demonstrating a coordinated regulation of energy substrates within the cell. nih.gov
In Vivo and Ex Vivo Mechanistic Investigations in Animal Models (excluding human clinical outcomes)
The functional consequences of Prenalterol's interaction with β1-adrenergic receptors have been extensively studied in isolated organ preparations, which allow for the examination of direct tissue effects without confounding systemic influences.
In perfused rat hearts, Prenalterol elicits both positive inotropic (increased force of contraction) and lusitropic (improved rate of relaxation) effects, which correlate with increases in particulate-bound cAMP. nih.gov In isolated papillary muscles from the right ventricle of guinea pigs, Prenalterol produced a marked increase in peak force and the maximum rate of force development. nih.gov Notably, these effects occurred without a significant change in the action potential duration. nih.gov The time to peak force and the time to half relaxation were both slightly shortened, indicating an enhancement of both the contractile and relaxation phases of the cardiac cycle. nih.gov Studies have also utilized guinea pig atria in organ bath setups to determine the affinity and efficacy of Prenalterol and related compounds. nih.gov While some research has been conducted in anesthetized cats to observe hemodynamic effects, detailed mechanistic studies often rely on isolated preparations like the papillary muscle to dissect the direct myocardial actions. nih.gov In rat papillary muscles, Prenalterol was shown to produce its inotropic effects via β-receptor stimulation, with no functionally significant interaction with α1-adrenoceptors. researchgate.net
Table 3: Summary of Prenalterol's Effects in Isolated Cardiovascular Preparations
| Preparation | Animal Model | Observed Effects |
|---|---|---|
| Perfused Heart | Rat | Positive inotropic and lusitropic effects |
| Papillary Muscle | Guinea Pig | Increased peak force and rate of force development; shortened time to peak force and relaxation |
| Papillary Muscle | Rat | Positive inotropic effect; no α1-adrenoceptor interaction |
| Atria | Guinea Pig | Used to determine β-adrenoceptor affinity and efficacy |
This table consolidates findings from various ex vivo studies on the direct cardiovascular effects of Prenalterol. nih.govnih.govnih.govresearchgate.net
While primarily known for its cardiovascular effects, the activity of Prenalterol at central nervous system adrenoceptors has also been investigated. Studies using the rat cerebral cortex have provided insight into its neuropharmacological profile. nih.gov Research indicates that Prenalterol can penetrate the brain and interact with cortical β-adrenoceptors. nih.gov
In vitro experiments using slices from the rat cerebral cortex showed that Prenalterol behaved as a β-adrenoceptor antagonist. nih.gov It failed to stimulate cAMP accumulation on its own but effectively inhibited the cAMP increase produced by the potent agonist Isoproterenol. nih.gov However, when administered continuously in vivo via osmotic minipumps, Prenalterol exhibited agonist activity. This was evidenced by its ability to inhibit the binding of the β-adrenoceptor antagonist [125I]iodopindolol to cortical receptors. nih.gov
Furthermore, this chronic in vivo infusion for seven days led to a modest but significant desensitization of the β-adrenoceptor system. nih.gov This was observed as a 20% reduction in the maximum ability of Isoproterenol to stimulate cAMP accumulation in cortical slices taken from these animals. nih.gov Despite this functional desensitization, there was no change in the total number of β-adrenoceptors (Bmax) or their affinity for the radioligand, indicating that the adaptation occurred at a post-receptor level. nih.gov These findings highlight a dual antagonist/agonist profile for Prenalterol in the central nervous system, which is dependent on the experimental context. nih.gov
Gastrointestinal Motility Studies in Animal Models (e.g., esophageal peristalsis)
Prenalterol, a selective β1-adrenoceptor agonist, has been investigated for its influence on gastrointestinal motility, particularly esophageal peristalsis. In preclinical animal models, such as studies involving pigs, methodologies like endoscopic luminal impedance planimetry are employed to evaluate the functional responses of the lower esophageal sphincter and esophageal body. These studies measure key parameters including luminal pressure, cross-sectional area, and distensibility to characterize the effects of pharmacological agents on esophageal function.
While direct studies of prenalterol on esophageal peristalsis in animal models are not extensively detailed in publicly available literature, the known physiological effects of β-adrenoceptor stimulation provide a basis for such research. For instance, studies in humans have shown that β-adrenergic stimulation can decrease esophageal peristaltic pressure. It is hypothesized that both β1 and β2 adrenoceptors are involved in this inhibitory influence on esophageal smooth muscle. In a preclinical setting, an animal model would be used to dissect the specific role of the β1 receptor in this process. By administering prenalterol, researchers can observe its selective effects on the amplitude and velocity of peristaltic waves, which are typically recorded using manometry catheters placed at various points along the esophagus.
The data gathered from these animal models would be crucial for understanding the peripheral mechanisms of β1-adrenergic modulation of esophageal motility. Such research helps to elucidate the physiological control of peristalsis and can provide insights into potential therapeutic applications for disorders of esophageal motility.
Table 1: Illustrative Data from a Hypothetical Animal Study on Prenalterol's Effect on Esophageal Peristalsis
| Parameter | Control Group (Vehicle) | Prenalterol-Treated Group | Percentage Change |
|---|---|---|---|
| Mean Peristaltic Amplitude (mmHg) | 85 ± 9 | 68 ± 7 | -20.0% |
| Peristaltic Velocity (cm/s) | 3.5 ± 0.4 | 3.1 ± 0.3 | -11.4% |
| Lower Esophageal Sphincter Pressure (mmHg) | 22 ± 3 | 19 ± 2 | -13.6% |
Note: The data in this table is hypothetical and for illustrative purposes only.
Ex Vivo Proliferation and Expansion Studies of Epithelial Cells in Culture Medium
The potential for β-adrenergic agonists to influence cell growth and differentiation has led to their investigation in ex vivo studies of epithelial cells. While research specifically detailing the use of prenalterol is limited, the broader class of β-agonists has been shown to affect the proliferation of various epithelial cell types, such as those from the airways. In these studies, primary epithelial cells or established cell lines are cultured in specialized growth media designed to support their expansion.
The research application in this context involves treating the cultured epithelial cells with prenalterol to determine its effect on cell proliferation rates. This is typically quantified using assays that measure DNA synthesis or metabolic activity. The underlying hypothesis is that stimulation of β1-adrenoceptors on these cells could trigger intracellular signaling cascades, such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway, which in turn may influence the cell cycle and proliferation. Such studies are valuable for understanding the role of β1-adrenergic signaling in tissue growth and repair.
Table 2: Representative Experimental Design for Epithelial Cell Proliferation Study
| Experimental Group | Cell Type | Treatment | Assay | Endpoint |
|---|---|---|---|---|
| 1 | Human Bronchial Epithelial Cells | Vehicle Control | MTT Assay | Cell Viability / Proliferation |
| 2 | Human Bronchial Epithelial Cells | Prenalterol (1 µM) | MTT Assay | Cell Viability / Proliferation |
| 3 | Human Bronchial Epithelial Cells | Prenalterol (10 µM) | MTT Assay | Cell Viability / Proliferation |
| 4 | Human Bronchial Epithelial Cells | Positive Control (e.g., EGF) | MTT Assay | Cell Viability / Proliferation |
Note: This table represents a typical experimental setup and is for illustrative purposes.
Metabolic Fate and Disposition Studies in Preclinical Biological Systems
In Vitro Metabolism by Hepatic Microsomes and Isolated Hepatocytes
To investigate the metabolic fate of prenalterol, in vitro systems such as hepatic microsomes and isolated hepatocytes from various species (e.g., rat, mouse, dog, and human) are utilized. These systems allow for the study of Phase I and Phase II metabolic reactions in a controlled environment. Hepatic microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of oxidative drug metabolism. Isolated hepatocytes, being intact cells, provide a more complete picture, as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors.
In a typical experiment, prenalterol is incubated with either microsomes (supplemented with NADPH as a cofactor) or a suspension of hepatocytes. Over time, samples are taken and analyzed, usually by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), to measure the rate of disappearance of the parent compound and the appearance of metabolites. These studies are essential for determining the intrinsic clearance of the drug and identifying the major metabolic pathways and the specific CYP isozymes involved.
In Vivo Metabolic Profiling in Animal Models using this compound as a Tracer
This compound, a deuterated analog of prenalterol, serves as an invaluable tool for in vivo metabolic profiling in animal models. The deuterium (B1214612) atoms act as a stable isotopic label, allowing the administered compound and its subsequent metabolites to be distinguished from endogenous substances. In these studies, a dose of this compound is administered to an animal model, such as a rat or dog. Biological samples, including plasma, urine, and feces, are then collected at various time points.
The use of a deuterated tracer allows for accurate quantification of the parent drug and its metabolites, even at very low concentrations. This is because the mass shift introduced by the deuterium atoms allows for highly specific detection by mass spectrometry. These studies provide crucial pharmacokinetic data, such as the rate of absorption, distribution, metabolism, and excretion of the drug. Pharmacokinetic studies have shown that prenalterol is rapidly and completely absorbed after oral administration, with approximately 90% of the dose being excreted in the urine within 24 hours, a significant portion of which consists of metabolites. ebi.ac.uk
Identification and Quantification of Deuterium-Retained Metabolites
Following the administration of this compound in an animal model, a key objective is the identification and quantification of its metabolites that have retained the deuterium label. The analysis is typically performed using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technology allows for the separation of the various metabolites from the biological matrix and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.
Based on the chemical structure of prenalterol, which includes a phenol (B47542) group, a secondary alcohol, and a secondary amine, several metabolic pathways are plausible. Phase I reactions could include hydroxylation of the aromatic ring or O-dealkylation. The resulting functionalized metabolites, or the parent compound itself, could then undergo Phase II conjugation reactions, such as glucuronidation or sulfation at the phenolic or secondary alcohol positions. Since the deuterium atoms in this compound are typically placed on a stable part of the molecule, such as the isopropyl group, they are retained throughout the metabolic process. The identification of these deuterium-retained metabolites is crucial for understanding the complete biotransformation of the drug and for identifying any potentially active or toxic metabolites.
Computational and Structural Biology Studies Involving Deuterated Prenalterol
Quantitative Structure-Activity Relationship (QSAR) Modeling for Adrenergic Ligands
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural or physicochemical properties of compounds (molecular descriptors) and their biological activity nih.gov. This approach is widely applied in drug discovery and design, including the study of adrenergic ligands, to predict the activity of new compounds or understand the structural features crucial for binding and efficacy mdpi.comnih.govresearchgate.net.
Influence of Deuterium (B1214612) Substitution on Molecular Descriptors and Biological Activity
Deuterium substitution can subtly influence the physicochemical properties of a molecule, which in turn can affect its molecular descriptors used in QSAR models mdpi.comresearchgate.net. While the electronic properties of a C-D bond are similar to a C-H bond, differences in vibrational frequencies and bond lengths due to the increased mass of deuterium can lead to minor changes in properties such as lipophilicity, pKa, and molecular volume mdpi.comnih.gov. These subtle changes in molecular descriptors could potentially influence the predictions of QSAR models regarding biological activity nih.govacs.orguobasrah.edu.iq. Studies on other compounds have shown that deuteration can affect binding affinities to receptors, suggesting an impact on biological activity nih.govplos.orgresearchgate.netnih.govresearchgate.net. For instance, deuteration has been observed to modulate the binding patterns of histaminergic agonists to the histamine (B1213489) H2 receptor nih.govplos.orgresearchgate.netnih.govresearchgate.net. The altered strength of hydrogen bonding upon deuteration, known as the Ubbelohde effect, has been proposed as a rationalization for these changes in binding plos.orgresearchgate.netnih.govresearchgate.net. While specific QSAR studies detailing the influence of deuterium substitution on the molecular descriptors and biological activity of Prenalterol-d7 were not found in the conducted search, the general principles suggest that such substitutions have the potential to subtly alter the molecular properties that govern activity.
Predictive Modeling of Binding and Functional Activities (e.g., receptor agonism)
QSAR models aim to predict the binding affinity and functional activities, such as receptor agonism or antagonism, based on the molecular structure nih.govacs.orguobasrah.edu.iq. For adrenergic ligands, these models can help predict how strongly a compound will bind to adrenergic receptors and what kind of functional response it will elicit mdpi.comnih.govresearchgate.net. If deuterium substitution in this compound leads to changes in its molecular descriptors, it is conceivable that a QSAR model trained on non-deuterated compounds might predict slightly different binding or functional properties for the deuterated analogue. However, without specific QSAR studies on this compound, the precise impact of deuteration on the predictive modeling of its binding and functional activities remains a subject for further investigation. The relevance of hydrogen bonding in ligand-receptor interactions, which can be affected by deuteration, highlights a potential area where predictive models might need to account for isotopic effects mdpi.comnih.govplos.orgresearchgate.netnih.govresearchgate.net.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a ligand and a receptor at an atomic level mdpi.comnih.govresearchgate.netespublisher.comnih.govmdpi.com. These methods provide insights into the preferred binding poses of a ligand within a receptor's binding pocket and the dynamic behavior of the ligand-receptor complex over time nih.govespublisher.comnih.govmdpi.com.
Ligand-Receptor Interaction Modeling with Beta-Adrenergic Receptors
Molecular docking is frequently used to predict the binding orientation and affinity of ligands to beta-adrenergic receptors mdpi.comnih.govresearchgate.net. These studies help in understanding the key residues involved in ligand recognition and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces mdpi.comresearchgate.net. MD simulations extend this analysis by simulating the movement of the ligand and receptor atoms over time, providing information about the stability of the complex, conformational changes, and the dynamics of the binding process espublisher.comnih.govmdpi.com. Studies have utilized these techniques to investigate the interactions of various ligands with beta-adrenergic receptors, revealing important aspects of receptor activation and ligand binding mdpi.comnih.govresearchgate.netbiorxiv.orgnih.gov.
Application of Deuterium in Protein NMR for Structural Elucidation of Receptor Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for determining the three-dimensional structure and dynamics of proteins and protein complexes nih.govresearchgate.net. For large proteins like G protein-coupled receptors (GPCRs), including beta-adrenergic receptors, obtaining high-resolution NMR data can be challenging due to their size and complexity researchgate.net. Deuterium labeling of proteins is a common strategy employed in protein NMR to simplify spectra and improve spectral resolution and sensitivity, particularly for large systems nih.govresearchgate.net. By selectively or uniformly deuterating the protein, the number of proton signals is reduced, making it easier to assign peaks and obtain structural and dynamic information researchgate.net.
Future Directions and Advanced Research Frontiers
Integration of Deuterated Analogs in Multi-Omics Research (e.g., metabolomics, proteomics)
Deuterated analogs like Prenalterol-d7 hold significant promise in multi-omics research, particularly in metabolomics and proteomics. In metabolomics, stable isotope-labeled internal standards are crucial for accurate quantification of endogenous metabolites and exogenous compounds acs.orgresearchgate.net. This compound can serve as a highly specific internal standard for the quantification of prenalterol (B117765) and its metabolites in complex biological matrices using mass spectrometry-based techniques such as LC-MS/MS researchgate.netnih.gov. The mass difference introduced by the deuterium (B1214612) atoms allows for clear differentiation between the native compound and the internal standard, improving the precision and reliability of quantitative analysis acs.orgnih.gov.
While specific studies on this compound in proteomics were not found in the provided search results, deuterated compounds are generally used in proteomics for metabolic labeling strategies. For instance, deuterium oxide (D2O) can be used for in vivo labeling of proteins, allowing for the study of protein synthesis and turnover using mass spectrometry nih.gov. Although direct incorporation of this compound into protein structures is not applicable, the principles of using stable isotopes for labeling and quantification in complex biological systems within proteomics highlight the broader potential of deuterated analogs in multi-omics approaches. The integration of this compound in metabolomics workflows, alongside other omics data, could provide a more comprehensive understanding of the system's response to prenalterol or related adrenergic modulation.
Development of Advanced Imaging Techniques with Deuterium Tracers (e.g., Deuterium Magnetic Resonance Imaging)
Deuterium Magnetic Resonance Imaging (DMI) is an emerging non-invasive technique that utilizes deuterated compounds as tracers to study metabolic processes in vivo yale.edumdpi.comnih.govroswellpark.org. While common DMI applications involve administering deuterated substrates like glucose or acetate (B1210297) to map energy metabolism, the potential exists for using specifically labeled drugs like this compound to investigate their distribution, metabolism, and interaction with target tissues in a spatial and temporal manner yale.edumdpi.com.
Although no specific studies on DMI with this compound were found, the feasibility of using deuterium MRI with deuterated water (D2O) to track distribution in tissues and monitor treatment responses in cancer models has been demonstrated nih.govnih.gov. Applying this technology to this compound could allow researchers to visualize the uptake and distribution of the compound in cardiac tissue or other relevant organs, providing insights into its pharmacokinetics and potentially its engagement with β1-adrenergic receptors in a living system. This could be particularly valuable for understanding regional drug concentrations and metabolic conversion in target tissues without invasive procedures.
Mechanistic Studies on the Role of Deuterium in Modulating Drug-Enzyme Interactions and Metabolic Stability
Deuterium substitution can significantly impact the metabolic stability of a drug due to the kinetic isotope effect, where the stronger C-D bond is more resistant to enzymatic cleavage compared to a C-H bond nih.govresearchgate.netjuniperpublishers.comnih.gov. This can lead to altered pharmacokinetic profiles, such as increased half-life and reduced clearance nih.govjuniperpublishers.comnih.gov.
For this compound, mechanistic studies could focus on identifying the specific sites of deuteration and their effect on the metabolic pathways of prenalterol. By comparing the metabolic fate of this compound to that of non-deuterated prenalterol using in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo models, researchers can elucidate how deuterium substitution at specific positions influences the activity of metabolizing enzymes, such as cytochrome P450 enzymes nih.govjuniperpublishers.comnih.gov. This could involve detailed analysis of metabolite profiles and reaction kinetics. Understanding these interactions at a mechanistic level is crucial for predicting the in vivo behavior of deuterated drugs and for rational design of future drug candidates with improved metabolic properties juniperpublishers.comnih.gov. While specific data for this compound was not found, studies on other deuterated compounds have shown that deuterium substitution can indeed retard metabolic pathways and increase exposure nih.govmdpi.com.
Q & A
Q. How should researchers design in vitro experiments to assess this compound’s β-adrenergic receptor binding kinetics?
- Methodological Answer : Use radioligand binding assays (e.g., -labeled this compound) on isolated cardiomyocyte membranes. Include negative controls (e.g., non-deuterated Prenalterol) and positive controls (e.g., propranolol). Measure dissociation constants (Kd) and receptor density (Bmax) via Scatchard analysis. Validate results using competitive binding assays with increasing concentrations of isoproterenol. Replicate experiments across three independent cell batches to account for biological variability .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare efficacy across doses. For small sample sizes, employ non-parametric tests (e.g., Kruskal-Wallis). Report confidence intervals (95%) and effect sizes (Cohen’s d) to quantify clinical relevance. Ensure data normality using Shapiro-Wilk tests and address outliers via Grubbs’ method .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?
- Methodological Answer : Conduct meta-analyses of existing datasets to identify species-specific metabolic pathways (e.g., cytochrome P450 isoforms). Perform cross-species comparative studies using standardized protocols for plasma sampling and LC-MS/MS quantification. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human pharmacokinetics from rodent data. Validate findings using in vitro hepatocyte models from multiple species .
Q. What strategies optimize the detection of this compound in complex biological matrices using LC-MS/MS?
- Methodological Answer : Optimize chromatographic separation with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase (0.1% formic acid in water/acetonitrile). Use deuterated internal standards (e.g., this compound) to correct for matrix effects. Employ dynamic multiple reaction monitoring (dMRM) for sensitivity. Validate method parameters: linearity (R² >0.99), LOD/LOQ (<1 ng/mL), and recovery rates (85–115%) across matrices (plasma, urine) .
Q. How can researchers assess this compound’s long-term stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation products via UPLC-QTOF-MS. Compare results to real-time stability data (25°C/60% RH). Use Arrhenius equations to predict shelf life. For lyophilized formulations, test reconstitution stability (24-hour post-thaw) and pH-dependent degradation in aqueous buffers .
Q. What computational methods are effective for predicting this compound’s ADMET properties in silico?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinity to β1-adrenergic receptors. Simulate absorption (Caco-2 permeability) and metabolism (CYP2D6 interactions) via GastroPlus® or Simcyp®. Predict toxicity using QSAR models (e.g., Derek Nexus). Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .
Q. How should multi-omics data (proteomic, metabolomic) be integrated to study this compound’s downstream signaling effects?
- Methodological Answer : Apply pathway enrichment analysis (Ingenuity IPA) to link differentially expressed proteins/metabolites to β-adrenergic pathways. Use weighted gene co-expression network analysis (WGCNA) to identify hub genes. Validate findings with CRISPR-Cas9 knockouts of candidate targets (e.g., GRK2). Corrogate results with phosphoproteomic data to map kinase activation cascades .
Guidelines for Referencing and Reproducibility
- Data Contradiction Analysis : When conflicting results arise, perform sensitivity analyses (e.g., leave-one-out meta-analysis) and assess publication bias via funnel plots .
- Reproducibility : Share raw datasets, code, and detailed protocols in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
